molecular formula C25H20ClN3O4 B2480310 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894893-26-6

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2480310
CAS RN: 894893-26-6
M. Wt: 461.9
InChI Key: QWULHBZONRGDSH-UHFFFAOYSA-N
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Description

Naphthyridine derivatives are a class of compounds with a wide range of biological activities, often synthesized for their potential as therapeutic agents. The interest in these compounds stems from their structural diversity and the ability to modify their chemical properties to target specific biological pathways.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multi-step reactions starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These processes may include reactions with various aryl and heteroaryl groups to introduce different substituents, enhancing the compound's biological activity (Ramalingam et al., 2019).

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Biological Activity : Derivatives of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide have shown significant antibacterial activity. Studies have synthesized various derivatives starting from common intermediates and tested their efficacy against bacterial strains, demonstrating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Novel Derivative Synthesis and Activity : Further research has focused on the regioselective synthesis of novel derivatives, including those based on 1,8-naphthyridine, which have shown potent antibacterial properties. This research also demonstrates the effectiveness of these compounds in fighting bacterial infections (Kundenapally, Domala, & Sreenivasulu, 2019).

Antimicrobial Activity

  • New Derivatives with Antimicrobial Properties : A study has synthesized new derivatives of 2-chloro-3-formyl-1,8-naphthyridine, including compounds related to the chemical structure of interest, and found them to have good biological activity against certain bacterial strains, such as Staphylococcus aureus and Staphylococcus epidermidis (Saleh & Ayoub, 2014).

  • Synthesis and Evaluation of Antimicrobial Agents : Another research angle involves the synthesis of 1,8-naphthyridine derivatives and evaluating their antimicrobial activities. This research provides insight into the development of potential antimicrobial agents based on the structural framework of interest (Karabasanagouda & Adhikari, 2006).

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-6-11-20-24(32)21(23(31)16-4-3-5-17(26)12-16)13-29(25(20)27-15)14-22(30)28-18-7-9-19(33-2)10-8-18/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWULHBZONRGDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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